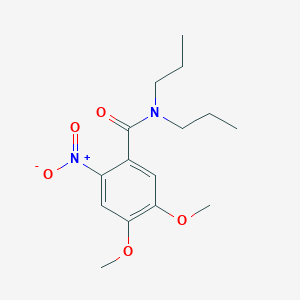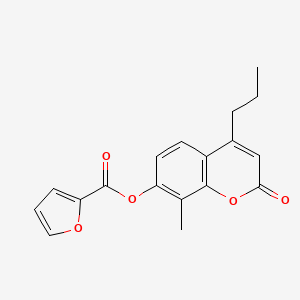
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide, also known as DNOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. DNOP belongs to the family of benzamides, which are known for their various biological activities. DNOP has been found to exhibit promising results in the field of neuroscience, particularly in the study of neurotransmitter systems and their role in various physiological and pathological conditions.
作用机制
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide acts by inhibiting the uptake of monoamines into vesicles, leading to a decrease in the release of these neurotransmitters into the synaptic cleft. This results in a decrease in the activity of the monoaminergic system and can affect various physiological processes such as mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to affect various physiological processes such as locomotor activity, anxiety, depression, and addiction. In animal studies, this compound has been shown to decrease locomotor activity and increase anxiety-like behavior, suggesting a role in regulating motor and emotional functions. This compound has also been found to decrease the rewarding effects of drugs of abuse, suggesting a potential therapeutic role in addiction.
实验室实验的优点和局限性
One of the main advantages of using 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide in laboratory experiments is its selectivity for VMAT2, which allows for the modulation of monoaminergic neurotransmission without affecting other neurotransmitter systems. This allows for a more precise understanding of the role of monoamines in various physiological and pathological conditions. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
未来方向
There are several future directions for research on 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide, including its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been found to have anti-inflammatory and neuroprotective effects, suggesting a potential role in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to explore the potential therapeutic applications of this compound and to optimize its efficacy and safety for clinical use.
Conclusion:
This compound is a promising compound with potential applications in the field of neuroscience and medicine. Its selectivity for VMAT2 allows for the modulation of monoaminergic neurotransmission and its potential therapeutic applications in various neurological and psychiatric disorders make it a promising candidate for further research. However, further research is needed to optimize its efficacy and safety for clinical use.
合成方法
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide can be synthesized using a multi-step process, starting with the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with propionyl chloride to form 2-nitro-4,5-dimethoxy-N-propionylbenzamide. This intermediate is then reacted with propylmagnesium bromide to form the final product, this compound. The synthesis of this compound requires expertise in organic chemistry and should be performed under controlled laboratory conditions to ensure safety and purity of the compound.
科学研究应用
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide has been widely used in the field of neuroscience to study the role of neurotransmitter systems in various physiological and pathological conditions. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into vesicles for release into the synaptic cleft. By inhibiting VMAT2, this compound can modulate the release of these neurotransmitters and affect various physiological processes.
属性
IUPAC Name |
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-7-16(8-6-2)15(18)11-9-13(21-3)14(22-4)10-12(11)17(19)20/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAUBPPLGLJHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)

![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)
![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)

![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)



